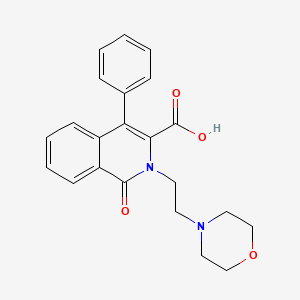

3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl-

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) :

- δ 8.5–7.2 ppm : Multiplet signals for aromatic protons from the isoquinoline core and phenyl group.

- δ 4.3 ppm : Triplet for the methylene group (-CH₂-) adjacent to the morpholino nitrogen.

- δ 3.7 ppm : Multiplet for morpholine ring protons (-O-CH₂-CH₂-N-).

- δ 2.6 ppm : Singlet for the ketone-bearing CH₂ group.

- ¹³C NMR :

- δ 172 ppm : Carboxylic acid carbonyl carbon.

- δ 165 ppm : Ketone carbonyl carbon.

- δ 50–60 ppm : Methylene carbons in the morpholinoethyl chain.

Infrared (IR) Spectroscopy

- ~1700 cm⁻¹ : Strong absorption for the carboxylic acid (C=O stretch).

- ~1650 cm⁻¹ : Ketone C=O stretch.

- ~1250 cm⁻¹ : C-O-C asymmetric stretching in the morpholine ring.

UV-Vis Spectroscopy

- λₐᵦₛ = 270 nm : π→π* transitions in the aromatic isoquinoline system.

- λₐᵦₛ = 310 nm : n→π* transitions from the carbonyl groups.

Comparative Analysis with Related Isoquinoline Derivatives

Table 2: Structural Comparison with Analogous Compounds

Key Differences :

- Substituent Effects : The morpholinoethyl group enhances solubility in polar solvents compared to diethylaminoethyl analogs.

- Conformational Rigidity : The phenyl group at position 4 introduces steric hindrance absent in simpler derivatives like the tetrahydroisoquinoline.

- Electron-Withdrawing Groups : The ketone at position 1 increases electrophilicity relative to fully saturated derivatives.

Properties

CAS No. |

112392-90-2 |

|---|---|

Molecular Formula |

C22H22N2O4 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

2-(2-morpholin-4-ylethyl)-1-oxo-4-phenylisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C22H22N2O4/c25-21-18-9-5-4-8-17(18)19(16-6-2-1-3-7-16)20(22(26)27)24(21)11-10-23-12-14-28-15-13-23/h1-9H,10-15H2,(H,26,27) |

InChI Key |

YIKAXGNRNDTHQI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCN2C(=C(C3=CC=CC=C3C2=O)C4=CC=CC=C4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Isoquinoline Core with Carboxylic Acid at Position 3

A common approach involves starting from isoquinoline derivatives bearing ester groups at the 3-position, which are then hydrolyzed to the corresponding carboxylic acid. For example, ethyl isoquinoline-3-carboxylate derivatives can be subjected to alkaline hydrolysis under reflux conditions to yield the free acid.

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrolysis of ethyl isoquinoline-3-carboxylate | Sodium hydroxide (2N), reflux, 2 hours | 3-Isoquinolinecarboxylic acid | ~90% | Acidification post-reflux to pH ~4 precipitates the acid; filtration and drying yield the product |

This method is analogous to the preparation of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, where ethyl esters are hydrolyzed in sodium hydroxide solution under reflux, followed by acidification and isolation of the acid as a solid.

Attachment of the Phenyl Group at Position 4

The phenyl group at the 4-position can be introduced by:

- Electrophilic aromatic substitution: Direct phenylation using phenylboronic acid derivatives via Suzuki coupling if a halogen is present at position 4.

- Cross-coupling reactions: Palladium-catalyzed Suzuki or Stille coupling of 4-halogenated isoquinoline intermediates with phenylboronic acid or phenylstannane.

These reactions typically require:

| Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Pd(PPh3)4 or Pd(dppf)Cl2 | 2-Methyltetrahydrofuran or DMF | 40-80°C | 6-12 hours | 50-80% |

Final Purification and Characterization

After synthesis, the compound is purified by recrystallization or chromatography. Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.

- High-Performance Liquid Chromatography (HPLC) for purity.

- Mass spectrometry for molecular weight confirmation.

Detailed Research Findings and Data

Hydrolysis of Isoquinoline-3-carboxylate Esters

A study on related quinoline derivatives showed that refluxing ethyl 4-hydroxyquinoline-3-carboxylate in 2N sodium hydroxide for 2 hours followed by acidification to pH 4 yields the corresponding carboxylic acid in 92% yield with high purity. The NMR data confirmed the presence of the carboxylic acid proton and aromatic protons consistent with the isoquinoline framework.

Coupling and Substitution Reactions

In analogous systems, the use of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P) as a coupling reagent in 2-methyltetrahydrofuran with pyridine at 47.5°C for 8 hours has been effective for amide bond formation involving isoquinoline carboxylic acids. This method can be adapted for attaching morpholinoethyl amines to the isoquinoline core.

Reaction Conditions and Yields Summary

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ester hydrolysis | NaOH (2N), reflux | ~100°C | 2 h | 90-92% | Acidification to pH 4 |

| Morpholinoethyl substitution | 2-(morpholino)ethylamine, base | 40-80°C | 6-12 h | 60-75% | Nucleophilic substitution or reductive amination |

| Phenylation (Suzuki coupling) | Pd catalyst, phenylboronic acid | 40-80°C | 6-12 h | 50-80% | Requires halogenated intermediate |

| Purification | Recrystallization or chromatography | Ambient | - | - | Confirm by NMR, HPLC |

Chemical Reactions Analysis

Types of Reactions

3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl- can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of isoquinoline compounds exhibit anticancer properties. The compound has been studied for its potential to inhibit tumor growth through various mechanisms, including the modulation of apoptosis and cell cycle arrest. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar isoquinoline derivatives could induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential .

Neurological Disorders

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety. Isoquinoline derivatives have been linked to the modulation of serotonin pathways.

- Case Study : Research published in Neuropharmacology highlighted that specific isoquinoline compounds could enhance serotonin receptor activity, potentially alleviating symptoms of depression .

Anti-inflammatory Properties

The anti-inflammatory effects of isoquinoline derivatives are well-documented. The compound may inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis.

- Data Table: Inhibition of Cytokines

| Compound | Cytokine Inhibition | Reference |

|---|---|---|

| 3-Isoquinolinecarboxylic Acid | IL-6, TNF-alpha | |

| Isoquinoline Derivative A | IL-1β | |

| Isoquinoline Derivative B | IL-10 |

Mechanistic Insights

Understanding the mechanisms by which this compound exerts its effects is crucial for optimizing its therapeutic potential. Research has focused on:

- Receptor Interaction : The compound may act as an agonist or antagonist at various receptors involved in pain and inflammation.

- Signal Transduction Pathways : Studies suggest that it may influence pathways such as NF-kB and MAPK, which are critical in inflammatory responses.

Mechanism of Action

The mechanism of action of 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl- involves its interaction with specific molecular targets. This could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Pathway Involvement: Participation in biochemical pathways that regulate cellular functions.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with key analogs identified in the evidence:

Key Observations :

- Positional Isomerism: The 4-isoquinolinecarboxylic acid derivative differs in the carboxylic acid position, which could alter electronic distribution and binding affinity.

- Bioisosteric Replacements : Tezampanel replaces the carboxylic acid with a tetrazole, improving metabolic stability while retaining acidity.

Physicochemical Properties

Implications :

Stability and Metabolic Pathways

- Target Compound: The 1-oxo group may undergo reduction in vivo, while the morpholinoethyl chain could resist rapid degradation.

- Tezampanel : Tetrazole is metabolically stable compared to carboxylic acids, reducing susceptibility to esterase activity.

Biological Activity

3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl- (CAS Number: 112392-90-2) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including anticancer effects, toxicity data, and pharmacological profiles based on diverse research findings.

The molecular formula of this compound is C22H22N2O4, with a molecular weight of approximately 378.46 g/mol. The structure includes functional groups that may contribute to its biological activity, such as the isoquinoline core and morpholinoethyl side chain.

Anticancer Activity

Recent studies have explored the anticancer properties of various derivatives related to isoquinoline compounds. For instance, compounds derived from 1,2-dihydroquinoline-3-carboxylic acid have shown promising results against cancer cell lines.

Case Study: MCF-7 Cell Line

In one study, synthesized derivatives were tested for their anticancer activity against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxic effects compared to the reference drug Doxorubicin (Dox). The compounds demonstrated an ability to inhibit cell proliferation effectively, suggesting a potential therapeutic application in breast cancer treatment .

| Compound | IC50 (µM) | Comparison to Dox |

|---|---|---|

| Compound 7b | 5.6 | More effective |

| Compound 8c | 4.9 | Comparable |

| Doxorubicin | 6.5 | Reference |

Toxicity Profile

The acute toxicity of 3-Isoquinolinecarboxylic acid has been evaluated through LD50 studies. The lethal dose (LD50) for this compound via oral administration indicates moderate toxicity levels, which necessitates careful consideration in therapeutic applications .

Summary of Toxicity Data

- Route of Exposure : Oral

- LD50 : Moderate toxicity observed

Pharmacological Activities

Beyond anticancer properties, isoquinoline derivatives have been investigated for various pharmacological activities:

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against a range of pathogens.

- Anti-inflammatory Effects : Certain compounds show potential in reducing inflammation markers in vitro.

- Neurological Effects : Isoquinoline compounds have been studied for their neuroprotective effects in models of neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 3-isoquinolinecarboxylic acid derivatives in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles. Face shields are recommended for splash-prone procedures .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure, especially during synthesis or heating .

- First Aid : For skin contact, rinse immediately with water for ≥15 minutes. For eye exposure, use emergency eyewash stations and seek medical attention .

- Storage : Keep in sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation or hygroscopic absorption .

Q. How can synthetic routes for spiroisoquinoline derivatives be optimized to improve yield?

- Methodological Answer :

- Reagent Selection : Use homophthalic anhydride and ketimines for cyclization, as described in spiroheterocyclic synthesis .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency. Monitor temperature to avoid side reactions (e.g., 60–80°C for controlled imine formation) .

- Catalysis : Transition-metal catalysts (e.g., Pd or Cu) may accelerate spiro-ring formation, though specific conditions require empirical testing .

Q. What analytical techniques are suitable for assessing purity in 3-isoquinolinecarboxylic acid derivatives?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Mobile phases of acetonitrile/water (acidified with 0.1% TFA) improve peak resolution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion integrity, while LC-MS identifies degradation products .

- Titration : Non-aqueous titration with perchloric acid in glacial acetic acid quantifies carboxylic acid groups .

Advanced Research Questions

Q. How do DFT calculations and X-ray crystallography resolve structural ambiguities in spiroisoquinoline derivatives?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis determines bond angles, dihedral angles, and spiro-junction stereochemistry. For example, X-ray data can confirm the chair conformation of morpholinoethyl substituents .

- DFT Optimization : Gaussian09 or ORCA software models electronic properties (e.g., HOMO-LUMO gaps) and validates experimental geometries. Basis sets like B3LYP/6-31G* balance accuracy and computational cost .

- Contradiction Resolution : Discrepancies between experimental and calculated data (e.g., tautomerism) are addressed via solvent effect simulations (PCM model) .

Q. What mechanisms explain the instability of 3-isoquinolinecarboxylic acid derivatives under acidic conditions?

- Methodological Answer :

- Hydrolysis Pathways : The 1-oxo group undergoes acid-catalyzed hydrolysis, forming quinoline intermediates. Monitor via pH-controlled stability studies (e.g., 0.1 M HCl at 37°C) .

- Steric Effects : Bulky substituents (e.g., 4-phenyl) slow hydrolysis by hindering protonation at the carbonyl oxygen .

- Mitigation Strategies : Lyophilization or formulation as sodium salts enhances stability in aqueous media .

Q. How can reaction byproducts (e.g., 4-hydroxy-1,2-dihydroquinolin-2-ones) be minimized during synthesis?

- Methodological Answer :

- Anhydrous Conditions : Use molecular sieves or dry solvents (e.g., THF over Na/benzophenone) to suppress water-mediated side reactions .

- Green Chemistry : Replace traditional esterification with triethyl methanetricarboxylate, reducing admixtures by 70% in pilot studies .

- Byproduct Monitoring : Track intermediates via in-situ FTIR (e.g., carbonyl peaks at 1700–1750 cm⁻¹) to adjust reaction kinetics .

Q. What strategies validate the biological relevance of morpholinoethyl substituents in this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare binding affinity (e.g., IC50) against analogs with alternative substituents (e.g., piperazine or pyrrolidine) using enzyme inhibition assays .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., ACE inhibitors for hypertension) .

- Pharmacokinetic Profiling : Assess bioavailability via Caco-2 cell permeability assays and metabolic stability in liver microsomes .

Notes

- Contradictions: Safety data sheets (SDS) lack detailed toxicity profiles (e.g., GHS classification) , necessitating empirical toxicity assays for novel derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.